Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate (MOPC) is an organic compound belonging to the pyrrolidine family of compounds. It is a chiral compound, meaning that it has two different forms, each of which is known as an enantiomer. MOPC has been studied extensively in recent years due to its potential applications in a variety of scientific and medical fields.
Scientific Research Applications
Potential Anti-HIV Agent
Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has shown potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This is evident in the study of its analog, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, which exhibits significant interaction in the formation of hydrogen bonding with solvent molecules, suggesting its therapeutic potential in HIV treatment (Tamazyan et al., 2007).
Synthesis of Pyrimidine Derivatives
This compound has been utilized in the parallel synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. This process involves a five-step transformation indicating its significance in creating a library of pyrimidine derivatives, which could be valuable for developing new pharmaceutical compounds (Črček et al., 2012).
Spectroscopic and Theoretical Analysis
A detailed spectroscopic and theoretical analysis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid provides insights into its structural, thermodynamic, and electronic properties. This analysis, including density functional theory (DFT), hyperpolarizability, and natural bond orbital analysis, offers a comprehensive understanding of its potential in various scientific applications (Devi et al., 2018).
Organic Reactions and Catalysis
The optical resolution of racemic 5-oxo-1-phenyl-pyrazolidine-3-carboxylic acid, a related compound, and its application in organic reactions highlights its role as an organocatalyst. The successful separation and acidic cleavage of its diastereomers indicate its utility in synthesizing optically pure compounds, beneficial in various chemical synthesis processes (Tzeng et al., 2008).
properties
IUPAC Name |
methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)9-7-11(14)13(8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAHHVOKOCPNJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387211 |
Source
|
Record name | methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate | |
CAS RN |
64320-92-9 |
Source
|
Record name | methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.